Product packaging for Carvedilol N'-β-D-Glucuronide(Cat. No.:CAS No. 216973-70-5)

Carvedilol N'-β-D-Glucuronide

Cat. No.: B1146925
CAS No.: 216973-70-5
M. Wt: 582.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Carvedilol (B1668590) Metabolism

Carvedilol undergoes extensive metabolism in the liver, with less than 2% of the parent drug being excreted unchanged in the urine. drugbank.comnih.gov The metabolic pathways are complex and involve both Phase I (oxidation and demethylation) and Phase II (glucuronidation and sulfation) reactions. ontosight.aidrugbank.comtandfonline.com Glucuronidation represents a major route of metabolism for carvedilol, with Carvedilol N'-β-D-Glucuronide being a prominent metabolite found in plasma and urine. ualberta.ca

The metabolism of carvedilol is stereoselective, meaning the two enantiomers (S- and R-carvedilol) are processed differently by the body. tandfonline.compharmgkb.org In vitro studies using human liver microsomes have demonstrated a stereoselective preference for the glucuronidation of S-carvedilol. pharmgkb.org This differential metabolism contributes to the pharmacokinetic profile of carvedilol, where the plasma concentration of the R-enantiomer is often higher than that of the S-enantiomer after oral administration. tandfonline.com

The formation of this compound is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). tandfonline.compharmgkb.org Specifically, research has identified UGT1A1, UGT2B4, and UGT2B7 as the key enzymes responsible for the glucuronidation of the parent carvedilol molecule. tandfonline.compharmgkb.org

Overview of Glucuronide Conjugation in Xenobiotic Biotransformation

Glucuronidation is a crucial Phase II metabolic pathway responsible for the detoxification and elimination of a wide array of foreign compounds (xenobiotics), including many drugs, as well as endogenous substances. plos.org This process involves the enzymatic transfer of glucuronic acid from the activated coenzyme, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), to a substrate. mdpi.com

The primary function of glucuronidation is to increase the water solubility (hydrophilicity) of lipophilic compounds, thereby facilitating their excretion from the body, predominantly via urine or bile. plos.orgmdpi.com The addition of the highly polar glucuronic acid moiety transforms the parent compound into a more readily excretable glucuronide conjugate. mdpi.com

This conjugation reaction can occur at various functional groups on the substrate molecule, including hydroxyl, carboxyl, amine, and thiol groups, leading to the formation of O-, C-, N-, and S-glucuronides, respectively. mdpi.com In the case of this compound, the glucuronic acid is attached to a nitrogen atom, forming an N-glucuronide. nih.gov

Rationale for Dedicated Research on this compound

Firstly, the formation and clearance of this metabolite are integral to the pharmacokinetics of carvedilol. ontosight.ai Variations in the rate and extent of glucuronidation, which can be influenced by genetic polymorphisms in UGT enzymes, can lead to inter-individual differences in carvedilol exposure and, consequently, patient response. tandfonline.comualberta.ca Understanding the specifics of this compound formation can aid in personalizing carvedilol therapy. ontosight.ai

Secondly, although generally considered inactive, glucuronide metabolites can sometimes be hydrolyzed back to the active parent drug. smolecule.com This reaction, catalyzed by enzymes like β-glucuronidase found in various tissues, could potentially contribute to the long-term activity of carvedilol. smolecule.commdpi.com

Finally, recent research has begun to explore the potential for glucuronide metabolites to participate in drug-drug interactions. One study identified Carvedilol β-D-glucuronide as a weak time-dependent inhibitor of the cytochrome P450 enzyme CYP3A. nih.gov While the clinical significance of this finding requires further investigation, it highlights a potential mechanism by which this metabolite could influence the metabolism of other co-administered drugs. nih.gov The stereoselective nature of carvedilol's glucuronidation and the potential for mutual inhibition between the enantiomers at the level of UGT enzymes further complicate the pharmacokinetic profile and warrant detailed investigation. tandfonline.com

Data Tables

Table 1: UGT Enzymes Involved in Carvedilol Glucuronidation

UGT IsoformRole in Carvedilol GlucuronidationReference
UGT1A1Involved in the glucuronidation of the parent drug. tandfonline.compharmgkb.org
UGT2B4Involved in the glucuronidation of the parent drug. tandfonline.compharmgkb.org
UGT2B7Involved in the glucuronidation of the parent drug. tandfonline.compharmgkb.org

Table 2: Key Research Findings on this compound

Research FindingImplicationReference
This compound is a major metabolite of carvedilol.Its formation is a key pathway for carvedilol elimination. ualberta.ca
The metabolite is largely pharmacologically inactive.The therapeutic effects are primarily due to the parent compound. smolecule.com
Formation is stereoselective, favoring the S-enantiomer.Contributes to the different plasma concentrations of R- and S-carvedilol. tandfonline.compharmgkb.org
Potential for hydrolysis back to active carvedilol.May contribute to the duration of the drug's effect. smolecule.com
Identified as a weak time-dependent inhibitor of CYP3A.Potential for involvement in drug-drug interactions. nih.gov

Properties

CAS No.

216973-70-5

Molecular Formula

C₃₀H₃₄N₂O₁₀

Molecular Weight

582.6

Synonyms

1-[[3-(9H-Carbazol-4-yloxy)-2-hydroxypropyl][2-(2-methoxyphenoxy)ethyl]amino]-1-deoxy-β-D-glucopyranuronic Acid

Origin of Product

United States

Biosynthesis and Enzymatic Pathways of Carvedilol N β D Glucuronide

Major Metabolic Pathways of Carvedilol (B1668590) Leading to Glucuronidation

Carvedilol undergoes extensive metabolism in the body, primarily in the liver. nih.gov The metabolic process involves two main phases: Phase I and Phase II reactions. tandfonline.com Phase I reactions, which include aromatic ring oxidation and side-chain hydroxyl group oxidation, are primarily mediated by cytochrome P450 enzymes, particularly CYP2D6 and CYP2C9. nih.govtandfonline.comwikipedia.org These initial reactions produce hydroxylated metabolites. clinpgx.org

Following Phase I oxidation, these metabolites, along with the parent carvedilol compound, undergo Phase II conjugation reactions. tandfonline.comdrugbank.com One of the principal Phase II pathways for carvedilol is glucuronidation, a process that attaches a glucuronic acid moiety to the drug molecule. tandfonline.comclinpgx.org This conjugation, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, significantly increases the water solubility of carvedilol and its metabolites, facilitating their elimination from the body, mainly through bile and feces. nih.govdrugbank.comnih.gov The resulting hydrophilic glucuronide conjugates are the primary forms in which carvedilol is metabolized. nih.gov Two main forms of carvedilol glucuronides, designated G1 and G2, have been identified in hepatic microsomes. nih.gov

Identification of UDP-Glucuronosyltransferase (UGT) Isoforms Catalyzing N'-β-D-Glucuronide Formation

Research has identified several specific isoforms of the UGT enzyme family that are responsible for the glucuronidation of carvedilol. nih.gov The primary hepatic UGT isoforms involved in the formation of Carvedilol N'-β-D-Glucuronide are UGT1A1, UGT2B4, and UGT2B7. tandfonline.comdrugbank.comnih.govnih.gov These enzymes are located in the endoplasmic reticulum of liver cells and play a crucial role in the metabolism and clearance of the drug. tandfonline.comxenotech.com The contribution of these isoforms varies, with each demonstrating distinct catalytic activities and preferences for forming specific glucuronide metabolites. nih.gov

The UGT1A1 isoform is significantly involved in the metabolism of carvedilol. nih.govnih.gov Studies using recombinant UGT isoforms have shown that UGT1A1 is specifically responsible for the formation of one of the two major carvedilol glucuronides, known as G2. nih.gov It does not, however, catalyze the formation of the G1 glucuronide. nih.gov Furthermore, UGT1A1 exhibits a stereoselective preference, preferentially metabolizing the (R)-enantiomer of carvedilol. nih.govcaymanchem.com Genetic variations, or polymorphisms, in the UGT1A1 gene can affect the metabolic activity of the enzyme, potentially influencing the pharmacokinetics of carvedilol in individuals. tandfonline.comnih.gov

UGT2B4 is another key enzyme in the glucuronidation of carvedilol. clinpgx.orgnih.gov Unlike UGT1A1 and UGT2B7 which show specificity for one of the glucuronide forms, UGT2B4 is unique in its ability to catalyze the formation of both G1 and G2 carvedilol glucuronides. nih.gov Kinetic studies have shown that UGT2B4 has a lower Michaelis constant (Km) and higher intrinsic clearance (Vmax/Km) for the formation of the G2 glucuronide compared to UGT1A1, suggesting a high efficiency for this pathway. nih.gov This isoform contributes to the glucuronidation of both (R)-carvedilol and (S)-carvedilol. caymanchem.com

Table 1: Kinetic Parameters of UGT Isoforms in Carvedilol Glucuronide (G1 & G2) Formation

UGT IsoformGlucuronide FormedKm (µM)Vmax (pmol/min/mg protein)
UGT1A1G255.17.88
UGT2B4G122.13.33
UGT2B4G229.84.67
UGT2B7G122.33.49

Data sourced from a study on recombinant UGT isoforms. nih.gov

Stereoselective Glucuronidation of Carvedilol Enantiomers

Table 2: Enzyme Kinetic Values for Carvedilol Enantiomer Glucuronidation in Human Liver Microsomes

EnantiomerKm (µmol/L)Vmax (pmol/min/mg protein)
(S)-Carvedilol118 ± 442500 ± 833
(R)-Carvedilol24 ± 7953 ± 399

Data reflects a significant stereoselective glucuronidation favoring the S-isomer in this particular study. nih.gov

Glucuronidation Preference for (S)-Carvedilol by Specific UGTs

Carvedilol is administered as a racemic mixture of two enantiomers, (R)-carvedilol and (S)-carvedilol. Research has shown that the UGT enzymes responsible for carvedilol's metabolism exhibit distinct preferences for these enantiomers. The primary UGT isoforms identified in the glucuronidation of carvedilol are UGT1A1, UGT2B4, and UGT2B7. nih.govresearchgate.net

Studies using recombinant human UGTs have elucidated the specific roles and stereoselectivity of these enzymes. It has been demonstrated that UGT1A1 preferentially metabolizes (R)-carvedilol. wikipedia.org Conversely, UGT2B7 shows a preference for the (S)-enantiomer. wikipedia.org The isoform UGT2B4 appears to be involved in the glucuronidation of both enantiomers. nih.govdrugbank.com Specifically, the formation of R-carvedilol glucuronide is mediated by UGT1A1 and UGT2B4, while S-carvedilol glucuronidation is catalyzed by UGT2B7 and UGT2B4. drugbank.com This enzymatic stereoselectivity is a critical factor in the different metabolic fates of the two carvedilol enantiomers in the body.

Table 1: Stereoselective Glucuronidation of Carvedilol by UGT Isoforms
UGT IsoformPreferred Carvedilol EnantiomerReference
UGT1A1(R)-Carvedilol wikipedia.org
UGT2B7(S)-Carvedilol wikipedia.org
UGT2B4(R)- and (S)-Carvedilol nih.govdrugbank.com

Stereoselective Glucuronidation in Liver and Intestinal Microsomal Systems

The stereoselective metabolism of carvedilol observed with specific UGT enzymes translates to differential glucuronidation patterns in major metabolic organs like the liver and intestine. Studies using human liver microsomes (HLMs) and human intestinal microsomes (HIMs) have confirmed that the glucuronidation of carvedilol is indeed a stereoselective process.

In human liver microsomes, there is a consistent and clear preference for the (S)-enantiomer. The rate of S-carvedilol glucuronidation is higher than that of R-carvedilol across all tested substrate concentrations. mdpi.comresearchgate.net This suggests that in the liver, the metabolic clearance of (S)-carvedilol via glucuronidation is more efficient than that of its (R)-counterpart. doi.org

Mechanistic Studies of this compound Formation

Kinetic Characterization of UGT-Mediated Glucuronidation

The kinetics of carvedilol glucuronidation have been investigated to understand the efficiency and capacity of the UGT enzymes involved. In human liver microsomes, two primary carvedilol glucuronides, designated G1 and G2, have been identified. nih.gov The formation of these metabolites follows Michaelis-Menten kinetics at lower substrate concentrations, while a substrate inhibition model provides a better fit at higher concentrations (≥100 or 200 μmol/L). mdpi.comresearchgate.net

Kinetic parameters for the formation of G1 and G2 in human liver microsomes have been determined. For G1, the Michaelis constant (Km) was found to be 26.6 µM and the maximum velocity (Vmax) was 106 pmol/min/mg protein. nih.gov For G2, the Km was 46.0 µM and the Vmax was 44.5 pmol/min/mg protein. nih.gov

Studies with individual recombinant UGTs have provided further insight. The Km values for UGT1A1, UGT2B4, and UGT2B7 ranged from 22.1 to 55.1 µM, which are comparable to the values observed in liver microsomes. nih.gov However, the Vmax values for the individual enzymes were considerably lower, ranging from 3.33 to 7.88 pmol/min/mg protein, reflecting the purified nature of the recombinant enzyme systems compared to the complex microsomal environment. nih.gov

Table 2: Kinetic Parameters for Carvedilol Glucuronidation in Human Liver Microsomes (HLM)
MetaboliteKm (µM)Vmax (pmol/min/mg protein)Reference
G126.6106 nih.gov
G246.044.5 nih.gov

Influence of Cofactors and Enzyme Environment on Glucuronidation Activity

The enzymatic formation of this compound is dependent on specific cofactors and the surrounding enzyme environment. The essential cofactor for all UGT-mediated reactions is uridine (B1682114) diphosphate-glucuronic acid (UDPGA). nih.gov UDPGA serves as the activated sugar donor, providing the glucuronic acid moiety that is transferred to the carvedilol molecule. The availability of UDPGA is therefore a rate-limiting factor for glucuronidation activity.

The in vitro enzyme environment is also critical for accurately assessing UGT activity. UGT enzymes are embedded within the membrane of the endoplasmic reticulum, and their active site is located in the lumen. This compartmentalization can lead to a phenomenon known as "latency" in in vitro preparations like microsomes, where the access of the substrate and cofactor to the active site is restricted. To overcome this, pore-forming agents such as alamethicin (B1591596) are often included in incubation mixtures to permeabilize the microsomal membrane and ensure maximal enzyme activity.

Impact of Protein Binding on Glucuronidation Activity in In Vitro Systems

The extent of protein binding in in vitro assay systems can significantly influence the apparent glucuronidation activity. Carvedilol is highly protein-bound, and only the unbound fraction of the drug is available to be metabolized by UGT enzymes. researchgate.netnih.gov

The impact of protein binding has been demonstrated in studies investigating drug-drug interactions. For instance, the presence of amiodarone (B1667116) was found to increase the glucuronidation of carvedilol in human liver microsomes, with a more pronounced effect on the (R)-enantiomer. researchgate.netclinpgx.org This enhancement was not due to direct enzyme activation but was instead linked to a displacement mechanism. The effect was only observed when bovine serum albumin (BSA) was present in the incubation mixture. researchgate.netnih.gov Amiodarone, which also binds to BSA, displaces carvedilol from its binding sites, thereby increasing the unbound, or free, fraction of carvedilol available for metabolism. nih.gov

The addition of amiodarone led to a greater increase in the unbound fraction of (R)-carvedilol compared to (S)-carvedilol. researchgate.net This differential displacement provides a mechanism for the observed R-selective stimulation of carvedilol glucuronidation, highlighting the critical role that protein binding can play in modulating metabolic rates in in vitro systems. researchgate.netnih.gov

Comparative Analysis of Carvedilol Glucuronidation with Other Beta-Blockers' Phase II Metabolism

The metabolic pathways of beta-blockers vary significantly across the class, particularly with respect to the importance of Phase II glucuronidation. A comparative analysis of carvedilol with other beta-blockers such as propranolol (B1214883), metoprolol (B1676517), and atenolol (B1665814) reveals these distinct differences.

Carvedilol is extensively metabolized, with both Phase I oxidation (by CYP2D6 and CYP2C9) and subsequent Phase II glucuronidation being major routes of elimination. drugbank.comwikipedia.org As discussed, glucuronidation is a significant pathway mediated stereoselectively by UGT1A1, UGT2B4, and UGT2B7.

Propranolol , another non-selective beta-blocker, also undergoes extensive hepatic metabolism involving both Phase I and Phase II reactions. mdpi.com Similar to carvedilol, direct glucuronidation of propranolol is a notable pathway. The UGTs involved include UGT1A7, UGT1A9, UGT1A10, and UGT2A1. nih.govnih.gov Stereoselectivity is also a key feature, with UGT1A9 and UGT1A7 preferentially glucuronidating (S)-propranolol, while UGT1A10 shows a preference for the (R)-enantiomer. nih.govdoi.orgnih.gov Furthermore, the primary Phase I metabolite of propranolol, 4-hydroxypropranolol, is also a substrate for several UGTs, including UGT1A7, UGT1A8, UGT1A9, and UGT2A1. mdpi.comnih.gov

Metoprolol , a cardioselective beta-blocker, contrasts sharply with carvedilol and propranolol. Its elimination is dominated by extensive Phase I metabolism, primarily through the CYP2D6 enzyme. clinpgx.orgnih.govdroracle.ai The main metabolic pathways are O-demethylation and α-hydroxylation. researchgate.net While metabolites can be excreted in the urine, direct glucuronidation of the parent drug is not considered a major metabolic route for metoprolol. clinpgx.orgdroracle.ai

Atenolol represents another extreme within the beta-blocker class. It is a hydrophilic drug that undergoes minimal or negligible hepatic metabolism. wikipedia.orgmdpi.comdroracle.ai Consequently, Phase II reactions like glucuronidation play a very minor role in its clearance. An atenolol glucuronide has been identified, but it is a minor metabolite. wikipedia.orgnih.gov Atenolol is primarily eliminated from the body by renal excretion of the unchanged drug. wikipedia.orgclinpgx.org

This comparison demonstrates that while glucuronidation is a critical and stereoselective pathway for the clearance of carvedilol and propranolol, it is of minor importance for metoprolol and negligible for atenolol, whose dispositions are governed by Phase I metabolism and direct renal excretion, respectively.

Table 4: Comparison of Phase II Glucuronidation in Beta-Blocker Metabolism
Beta-BlockerRole of GlucuronidationKey UGT Enzymes InvolvedReference
CarvedilolMajor, stereoselective pathwayUGT1A1, UGT2B4, UGT2B7 nih.govwikipedia.org
PropranololMajor, stereoselective pathwayUGT1A7, UGT1A9, UGT1A10, UGT2A1 nih.govdoi.orgnih.gov
MetoprololMinor/Not a primary pathwayN/A (Primarily CYP2D6 metabolism) clinpgx.orgdroracle.ai
AtenololNegligibleN/A (Primarily renal excretion) wikipedia.orgnih.gov

Analytical Methodologies for Carvedilol N β D Glucuronide

Chromatographic Techniques for Separation and Detection

Chromatographic methods are fundamental to isolating Carvedilol (B1668590) N'-β-D-Glucuronide from complex biological matrices like plasma and urine. These techniques separate the metabolite from the parent drug and other metabolic products, allowing for accurate detection and quantification.

High-Performance Liquid Chromatography (HPLC) with Fluorometric Detection

High-Performance Liquid Chromatography (HPLC) coupled with fluorometric detection is a sensitive and established method for the analysis of carvedilol and its metabolites. nih.govresearchgate.net Although often applied to the parent compound, the principles are directly relevant for its glucuronide conjugates. The native fluorescence of the carvedilol molecule allows for high sensitivity and selectivity. nih.gov

Methods typically involve a reversed-phase chromatography setup, using columns such as C8 or C18. researchgate.netresearchgate.net Sample preparation is a critical step, often involving liquid-liquid extraction (LLE) with solvent mixtures like diethyl ether and ethyl acetate (B1210297) to isolate the analytes from plasma. nih.gov The mobile phase usually consists of a buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724), run under isocratic or gradient conditions. nih.govresearchgate.net Fluorescence detection is performed at specific excitation and emission wavelengths, for instance, an excitation wavelength of 240 nm and an emission wavelength of 330 nm. nih.gov This technique has demonstrated good linearity, precision, and accuracy for carvedilol analysis in human plasma, with limits of quantification suitable for pharmacokinetic studies. nih.gov

Table 1: HPLC with Fluorometric Detection Parameters for Carvedilol Analysis
ParameterConditionsSource
ColumnAce C18 (250 × 4.6 mm, 5 µm) researchgate.net
Mobile Phase20 mM phosphate buffer (pH 7.0) and acetonitrile (65:35 v/v) nih.gov
Flow Rate1.0 mL/min nih.gov
DetectionFluorescence (Excitation: 240 nm, Emission: 330 nm) nih.gov
Linearity Range10 to 250 ng/mL nih.gov
Sample PreparationLiquid-Liquid Extraction (diethyl ether:ethyl acetate) nih.gov

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for the determination of carvedilol and its metabolites, including glucuronide conjugates. researchgate.netdshs-koeln.de This technique is particularly valuable because it can detect intact glucuronides directly from biological samples, which is essential for avoiding false negatives in analyses where extensive phase II metabolism occurs. dshs-koeln.de

The methodology involves extracting the analytes from plasma or urine, often using solid-phase extraction (SPE) or liquid-liquid extraction (LLE). researchgate.netnih.gov Chromatographic separation is achieved on a reversed-phase column (e.g., C8 or C18). researchgate.netdshs-koeln.de Detection is performed using a tandem mass spectrometer, typically with electrospray ionization (ESI) in the positive ion mode. researchgate.netnih.gov The instrument is operated in multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition for each analyte. researchgate.netnih.gov For carvedilol, a common mass transition monitored is m/z 407.1 > 100.1. nih.gov The inclusion of glucuronide metabolites in LC-MS/MS methods is considered necessary for comprehensive metabolic profiling and to ensure accurate detection in settings like doping control. dshs-koeln.de

Table 2: LC-MS/MS Parameters for Carvedilol and Metabolite Analysis
ParameterConditionsSource
ColumnDiscovery C8 (50 × 4.6 mm, 5µ) researchgate.net
Mobile PhaseAcetonitrile – 0.1% formic acid in water (70:30 v/v) researchgate.net
IonizationElectrospray Ionization (ESI), Positive Mode nih.gov
Detection ModeMultiple Reaction Monitoring (MRM) researchgate.net
Mass Transition (Carvedilol)407.1 > 100.1 nih.gov
Linearity Range (Carvedilol)0.050-50.049 ng/mL nih.govnih.gov
Sample PreparationSolid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) researchgate.netnih.gov

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography (UPLC), which utilizes columns with smaller particle sizes (typically <2 µm), offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and much shorter analysis times. researchgate.net When coupled with tandem mass spectrometry, UPLC-MS/MS provides a powerful platform for the simultaneous quantification of carvedilol and its metabolites. researchgate.netmui.ac.ir

A rapid-resolution UPLC-MS/MS method can separate carvedilol and its key metabolites, such as 4'-hydroxyphenyl-carvedilol, 5'-hydroxyphenyl-carvedilol, and O-desmethyl-carvedilol, in under 6 minutes. researchgate.net The separation is typically performed on columns like the Acquity BEH C18 (2.1 mm × 50 mm, 1.7 μm particle size) using a gradient mobile phase system. researchgate.net Sample preparation often employs solid-phase extraction (SPE), which provides high recovery rates for the analytes. researchgate.net The sensitivity and speed of UPLC-MS/MS make it highly suitable for high-throughput applications, such as supporting bioequivalence and pharmacokinetic studies. researchgate.netmui.ac.ir

Table 3: UPLC-MS/MS Parameters for Carvedilol and Metabolite Analysis
ParameterConditionsSource
ColumnAcquity BEH C18 (2.1 mm × 50 mm, 1.7 µm) researchgate.net
Mobile PhaseGradient system (e.g., 0.5% triethylamine (B128534) buffer and acetonitrile) researchgate.net
Flow Rate0.4 mL/min researchgate.net
Run Time< 6 minutes researchgate.net
Sample PreparationSolid Phase Extraction (SPE) researchgate.net

Capillary Electrophoresis (CE) for Carvedilol and Metabolite Analysis

Capillary Electrophoresis (CE) has emerged as a powerful technique for analytical separations, particularly for chiral compounds like carvedilol. nih.gov Compared to HPLC, CE often provides superior chiral resolution and faster analysis times. nih.gov The technique separates ions based on their electrophoretic mobility in an electric field within a narrow capillary.

For carvedilol enantiomers, an effective separation can be achieved using capillary zone electrophoresis (CZE) with a simple background electrolyte, such as a 25 mM phosphate buffer, and a chiral selector like β-cyclodextrin. nih.gov Key parameters that are optimized include the buffer pH, concentration of the chiral selector, capillary temperature, and running voltage. nih.gov While CE has been primarily reported for the enantioseparation of the parent drug, its high efficiency and resolution make it a promising technique for the analysis of its charged metabolites, including Carvedilol N'-β-D-Glucuronide.

Mass Spectrometry Approaches for Structural Elucidation and Quantification

Mass spectrometry is indispensable not only for quantification but also for the structural elucidation of metabolites. Tandem MS (MS/MS) experiments provide fragmentation patterns that act as fingerprints for molecular structures, enabling the confirmation of metabolite identities.

Use of Stable-Labeled Internal Standards in Quantitative Assays

In quantitative bioanalytical assays using liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotopically labeled (SIL) analogues of the analyte are considered the gold standard for internal standards. nih.govsemanticscholar.org The rationale is that a SIL internal standard will share nearly identical chemical and physical properties with the unlabeled analyte, thereby compensating for variability during sample extraction, derivatization, and analysis. nih.gov For the analysis of carvedilol and its metabolites, deuterated standards such as Carvedilol-d5 N'-β-D-Glucuronide are utilized. lgcstandards.com

However, studies have shown that even SIL internal standards may not always perfectly correct for matrix effects. nih.gov An unexpected phenomenon was observed with a deuterium-labeled internal standard for carvedilol, where a slight difference in retention time due to the deuterium (B1214612) isotope effect led to differential ion suppression between the analyte and the internal standard in certain lots of human plasma. nih.gov This discrepancy was significant enough to alter the analyte-to-internal-standard peak area ratio, potentially affecting the accuracy of the quantitative results. nih.gov This highlights the critical need for careful validation of bioanalytical methods, even when using SIL internal standards.

Sample Preparation and Extraction Techniques for N'-β-D-Glucuronide Analysis

The accurate analysis of this compound from biological matrices like plasma or urine requires robust sample preparation to remove interfering substances and concentrate the analyte. Several extraction techniques are employed for this purpose.

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-liquid extraction is a conventional technique used for the isolation of carvedilol from human plasma. nih.gov A common LLE method involves a single-step extraction using a solvent mixture such as diethyl ether and ethyl acetate. nih.gov While effective for the parent drug, the higher polarity of the glucuronide metabolite may necessitate adjustments to the solvent system to ensure efficient extraction.

Supported Liquid Extraction (SLE) Applications

Supported liquid extraction is a more modern technique that functions like LLE but in a 96-well plate format, making it amenable to automation. nih.gov In SLE, the aqueous sample is absorbed onto a solid, inert support. A water-immiscible organic solvent is then passed through the support to elute the analytes, leaving behind polar interferences. This technique has been successfully applied to the analysis of various drugs in biological fluids and offers a simplified and efficient alternative to traditional LLE. nih.gov

Solid Phase Extraction (SPE) Techniques

Solid phase extraction is a widely used technique for the cleanup and concentration of analytes from complex matrices. For carvedilol and its metabolites, reversed-phase SPE is often employed. researchgate.net This involves passing the sample through a cartridge containing a C18 sorbent. The analyte retains on the sorbent while more polar impurities are washed away. The analyte is then eluted with an organic solvent. This method has been shown to provide good recovery from plasma matrices. researchgate.net

Enzymatic Hydrolysis (e.g., β-Glucuronidase) for Total Parent Drug Determination

To determine the total concentration of the parent drug (carvedilol), which includes both the free form and the amount conjugated as glucuronides, enzymatic hydrolysis is a crucial step. This process utilizes β-glucuronidase enzymes to cleave the glucuronic acid moiety from the metabolite, converting this compound back to carvedilol. hubspotusercontent-na1.net

The efficiency of this hydrolysis can be influenced by several factors, including the source of the enzyme (e.g., Helix pomatia, E. coli, abalone), enzyme concentration, incubation time, and temperature. nih.govnorlab.comsigmaaldrich.com It has been noted that finding a single optimal condition for the complete hydrolysis of multiple types of conjugates (e.g., O- and N-glucuronides) can be challenging. nih.gov For instance, some studies have found that β-glucuronidase from Helix pomatia can effectively hydrolyze both N-glucuronides and other conjugates simultaneously under optimized conditions (e.g., 4 hours at 37°C). nih.gov This step allows for the quantification of the total parent drug concentration, which is often required in pharmacokinetic studies.

Table 2: Compound Names Mentioned in the Article

Compound Name
Carvedilol
This compound
Carvedilol-d5 N'-β-D-Glucuronide
Boron Trifluoride (BF₃)
Trichlorosilane (HSiCl₃)
Diethyl Ether

Pharmacological and Biological Significance of Carvedilol N β D Glucuronide

Status as a Major Metabolite in Biological Matrices

Following the administration of carvedilol (B1668590), it is extensively broken down in the body, with less than 2% of the original drug being expelled unchanged in urine. fda.gov A significant portion of this metabolic process involves glucuronidation.

In human plasma, after a 50 mg dose of radiolabeled carvedilol, Carvedilol N'-β-D-Glucuronide was found to be a major circulating metabolite. nih.gov Approximately 1.5 hours after administration, this glucuronide metabolite constituted 22% of the total radioactivity in the plasma. nih.gov Similarly, in urine, this compound is a prominent metabolite, accounting for 32% of the excreted radioactivity. nih.gov

Table 1: Relative Abundance of Carvedilol and its N'-β-D-Glucuronide Metabolite in Human Plasma and Urine

Biological MatrixAnalyteRelative Abundance (% of Total Radioactivity)
Plasma (1.5 hours post-dose)Unchanged Carvedilol9% nih.gov
This compound22% nih.gov
UrineUnchanged Carvedilol2% nih.gov
This compound32% nih.gov

In Vitro Assessment of this compound's Pharmacological Activity

Currently, there is limited publicly available information specifically detailing the receptor binding profiles of this compound.

The potential for this compound to inhibit or induce cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism, has not been extensively reported in publicly available literature.

Detailed studies on the biological activities of this compound in various cell-based assays are not widely available in the public domain.

Role of N'-β-D-Glucuronide in Overall Carvedilol Disposition in Preclinical Studies:While the overall disposition of carvedilol is described, the specific role and contribution of the N'-β-D-Glucuronide metabolite in preclinical studies are not detailed in the provided search results.

Due to the lack of specific data on this compound, generating a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline is not feasible. Any attempt to do so would require speculation beyond the scope of the available information.

Chemical Synthesis and Reference Standards for Carvedilol N β D Glucuronide

Preparation and Characterization of Stereoisomers of Carvedilol (B1668590) Glucuronide

Carvedilol is administered as a racemic mixture of its (R)- and (S)-enantiomers. nih.gov Consequently, its metabolism, including glucuronidation, results in the formation of diastereomeric metabolites. The glucuronidation of racemic carvedilol with D-glucuronic acid produces two diastereomers: (R)-Carvedilol N'-β-D-Glucuronide and (S)-Carvedilol N'-β-D-Glucuronide.

The preparation of these stereoisomers typically involves two main approaches:

Glucuronidation of the Racemate: Synthesizing the glucuronide from racemic carvedilol, which yields a mixture of diastereomers. These diastereomers have different physical properties and can potentially be separated using chiral chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase. mdpi.com

Synthesis from Enantiopure Starting Material: Performing the glucuronidation reaction on enantiomerically pure (R)- or (S)-carvedilol. The enantiomers of the parent drug can be separated using methods like capillary electrophoresis with cyclodextrins as chiral selectors. nih.govbrieflands.com Synthesizing from an enantiopure starting material would yield the corresponding enantiopure glucuronide diastereomer directly.

Characterization of these stereoisomers involves a combination of spectroscopic and chromatographic methods. High-resolution mass spectrometry confirms the molecular weight and formula, while Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the structure and the stereochemistry of the glycosidic bond. Chiral HPLC or capillary electrophoresis would be used to confirm the diastereomeric purity of the separated products.

Availability and Significance of Certified Reference Materials

Certified Reference Materials (CRMs) are critical for the accurate identification and quantification of drug metabolites in research and clinical settings. They serve as the benchmark against which analytical methods are validated and samples are measured.

Certified analytical standards of Carvedilol N'-β-D-Glucuronide are commercially available from specialized chemical suppliers. These standards are essential for:

Metabolite Identification: Confirming the identity of metabolites found in in vitro and in vivo drug metabolism studies by comparing chromatographic retention times and mass spectra.

Method Validation: Validating analytical methods, such as LC-MS/MS, for linearity, accuracy, and precision according to regulatory guidelines. ijbpr.in

Pharmacokinetic Studies: Accurately quantifying the concentration of the metabolite in biological matrices like plasma and urine to understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

The availability of a high-purity reference standard ensures the reliability and reproducibility of the data generated in preclinical and clinical drug development.

Stable isotope-labeled internal standards, particularly deuterated analogs, are the gold standard for quantitative bioanalysis using mass spectrometry. nih.gov In an LC-MS/MS assay, a known amount of the deuterated analog of the analyte is added to the biological sample at the beginning of the sample preparation process.

The significance of using a deuterated analog like this compound-dₓ includes:

Correction for Matrix Effects and Recovery: The deuterated standard co-elutes with the non-labeled analyte and experiences similar ionization suppression or enhancement in the mass spectrometer's ion source. It also accounts for any variability or loss during sample extraction and processing.

Improved Accuracy and Precision: By normalizing the response of the analyte to the response of the internal standard, the precision and accuracy of the quantification are significantly improved.

Research Gaps and Future Directions in Carvedilol N β D Glucuronide Studies

Comprehensive Elucidation of All Contributing UGT Isoforms and Their Relative Contributions

The formation of carvedilol (B1668590) glucuronides is known to be catalyzed by several UDP-glucuronosyltransferase (UGT) isoforms. Studies have identified that the glucuronidation of carvedilol is handled by at least three recombinant UGT isoforms: UGT1A1, UGT2B4, and UGT2B7. nih.govclinpgx.org Two primary glucuronide forms, designated G1 and G2, have been observed in hepatic microsomes. nih.gov Specifically, UGT2B7 is responsible for the formation of G1, UGT1A1 for G2, while UGT2B4 has been shown to form both G1 and G2. nih.gov

Quantitative Proteomics: Employing advanced proteomic techniques to determine the absolute abundance of UGT1A1, UGT2B4, and UGT2B7 in human liver tissue samples from a diverse donor pool.

Activity Correlation Studies: Correlating the expression levels of these UGT isoforms with the rate of Carvedilol N'-β-D-Glucuronide formation in corresponding human liver microsomes.

Polymorphism Impact: Investigating the influence of genetic polymorphisms in UGT1A1 (like UGT1A16) and UGT2B7 (like UGT2B73) on the pharmacokinetics of carvedilol, as these variations can significantly alter glucuronidation activity. nih.gov

Extrahepatic Contribution: While the liver is the primary site of metabolism, the stereoselectivity of carvedilol glucuronidation differs between liver and intestinal microsomes, suggesting tissue-specific expression and contribution of UGT isoforms that warrants further investigation. clinpgx.orgcncb.ac.cn

Enzyme Kinetic Parameters for Carvedilol Glucuronidation by UGT Isoforms
UGT IsoformGlucuronide FormedKm (μM)Vmax (pmol/min/mg protein)
UGT1A1G222.1 - 55.13.33 - 7.88
UGT2B4G1 and G222.1 - 55.13.33 - 7.88
UGT2B7G122.1 - 55.13.33 - 7.88
Human Liver MicrosomesG126.6106
Human Liver MicrosomesG246.044.5

Data derived from studies on recombinant UGT isoforms and human liver microsomes. nih.gov

Detailed Understanding of Structure-Activity Relationships for Glucuronide Formation

Carvedilol possesses three potential sites for glucuronidation: a secondary alcohol and two nitrogen atoms within its structure. nih.gov This complexity allows for the formation of isomeric glucuronides. Understanding the structural determinants that favor N'-glucuronidation over O-glucuronidation is a critical area for future research. A detailed structure-activity relationship (SAR) study is needed to clarify why and how UGT enzymes selectively target the secondary amine. Future investigations should explore:

Substrate Docking Models: Utilizing the crystal structures of UGT enzymes to perform molecular docking studies with carvedilol to predict the binding orientation and proximity of the different nucleophilic sites to the UDP-glucuronic acid donor.

Site-Directed Mutagenesis: Modifying key amino acid residues in the active site of UGT1A1, UGT2B4, and UGT2B7 to identify which residues are critical for substrate recognition and orientation, thereby influencing the site of glucuronidation.

Analog Synthesis and Testing: Synthesizing carvedilol analogs with modifications near the potential glucuronidation sites (e.g., adding sterically hindering groups or altering electronic properties) and evaluating how these changes affect the rate and regioselectivity of glucuronide formation. researchgate.net

Advanced Analytical Techniques for Low-Concentration Detection and Isomer Differentiation in Complex Matrices

Distinguishing between the O- and N-glucuronide isomers of carvedilol is analytically challenging, especially at the low concentrations found in biological samples. nih.gov The development of more sensitive and specific analytical methods is a key future direction. One promising approach involves tandem mass spectrometry based on gas-phase ion/molecule reactions with reagents like trichlorosilane, which can differentiate between deprotonated O- and N-glucuronides by yielding diagnostic product ions. nih.gov

Future research should focus on:

Method Optimization: Refining and validating advanced mass spectrometric techniques for robust, high-throughput analysis of carvedilol glucuronides in complex matrices like plasma, urine, and bile.

Novel Derivatization Strategies: Exploring new chemical derivatization methods that can selectively tag the N'-glucuronide, enhancing its detection by techniques like HPLC with fluorescence or mass spectrometry.

High-Resolution Ion Mobility Spectrometry: Applying techniques like ion mobility-mass spectrometry (IM-MS) to separate the glucuronide isomers based on their size, shape, and charge, which could provide an orthogonal separation mechanism to traditional chromatography.

Further Exploration of In Vitro and Animal Model Pharmacological Interactions of the Glucuronide

The pharmacological activity of this compound itself is largely unexplored. Metabolites are often assumed to be inactive, but this is not always the case. It is crucial to determine if this glucuronide has any residual pharmacological activity or if it interacts with drug transporters or other enzymes. For instance, Carvedilol β-D-glucuronide has been shown to be a weak, time-dependent inhibitor of the metabolic enzyme CYP3A. abo.fi Additionally, co-administered drugs like amiodarone (B1667116) can alter the glucuronidation of carvedilol by affecting protein binding. nih.govresearchgate.net

Future research directions should include:

Receptor Binding Assays: Testing the binding affinity of purified this compound for adrenergic receptors (α1, β1, β2) to determine if it retains any of the parent drug's activity. nih.gov

Transporter Interaction Studies: Investigating whether the glucuronide is a substrate or inhibitor of key drug transporters (e.g., P-glycoprotein, MRPs, OATPs), which could affect its own disposition and that of other drugs.

Animal Model Pharmacodynamics: Administering the synthesized glucuronide to animal models (e.g., streptozotocin-induced diabetic rats) to assess any in vivo effects on cardiovascular parameters or other metabolic functions. nih.gov

Drug-Drug Interaction Potential: Evaluating the potential for the glucuronide to inhibit or induce major drug-metabolizing enzymes beyond CYP3A to build a comprehensive interaction profile. abo.fi

Computational Modeling and In Silico Predictions for Glucuronidation and Metabolite Fate

In silico tools offer a powerful way to predict metabolic pathways and potential drug interactions, reducing the need for extensive laboratory experiments. semanticscholar.org While some computational studies have explored the interactions of carvedilol and its metabolites with various proteins, specific models predicting the regioselectivity of its glucuronidation and the subsequent fate of the N'-β-D-Glucuronide are lacking. nih.govnih.gov

Future directions in this area include:

Quantum Mechanical Calculations: Using quantum mechanics to model the reaction mechanism of glucuronidation at the different sites on the carvedilol molecule, predicting the activation energies for N- versus O-glucuronidation.

Pharmacokinetic (PBPK) Modeling: Developing physiologically based pharmacokinetic models that incorporate data on specific UGT isoform contributions, transporter interactions, and potential pharmacological activity of the glucuronide to simulate its concentration-time profile in different patient populations.

Machine Learning Approaches: Training machine learning algorithms on existing data for UGT substrates to develop predictive models for the likelihood and site of glucuronidation for new carvedilol analogs or other novel compounds.

Development of Novel Synthetic Routes for Related Glucuronide Analogs

The availability of pure this compound and related analogs is essential for conducting the pharmacological and analytical studies outlined above. While the synthesis of carvedilol itself and its impurities is established, scalable and efficient routes to its specific glucuronide metabolites are not widely reported. connectjournals.comresearchgate.net Furthermore, creating analogs can help probe biological systems and develop new therapeutic agents. nih.govnih.gov

Future research should focus on:

Chemoenzymatic Synthesis: Developing hybrid synthesis methods that use chemical steps to create a precursor which is then selectively glucuronidated by a specific recombinant UGT isoform in a bioreactor, potentially offering high yield and regioselectivity.

Novel Glycosyl Donors: Exploring the use of alternative, more stable glucuronic acid donors in chemical synthesis to improve the efficiency of the glycosylation reaction.

Synthesis of Labeled Analogs: Preparing isotopically labeled (e.g., ¹³C, ¹⁵N) versions of this compound to serve as internal standards for definitive quantitative analysis in complex biological samples by mass spectrometry.

Therapeutic Analog Development: Building on research that has created carvedilol analogs with modified activity (e.g., blocking metabolic pathways or separating different pharmacological effects), new glucuronide-resistant or glucuronide-mimicking analogs could be designed and synthesized. nih.govnih.gov

Table of Compounds

Compound Name
Amiodarone
Carvedilol
This compound
Trichlorosilane
UDP-glucuronic acid

Q & A

Basic: How is Carvedilol N'-β-D-Glucuronide synthesized and characterized in laboratory settings?

Methodological Answer:
Synthesis typically involves glucuronidation of carvedilol using enzymatic or chemical methods. For enzymatic synthesis, microsomal uridine 5'-diphosphoglucuronyl transferase (UGT) and uridine 5'-diphosphoglucuronic acid (UDPGA) are employed under controlled pH and temperature conditions . Chemical synthesis may use protected glucuronate intermediates (e.g., methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate) coupled with carvedilol via acid-catalyzed reactions, followed by deprotection . Characterization involves LC-MS/MS for molecular weight confirmation, NMR for structural elucidation, and IR to verify functional groups. Stability during synthesis must be monitored, as N-glucuronides can hydrolyze under acidic conditions .

Basic: What analytical techniques are used to identify this compound in biological matrices?

Methodological Answer:
Reversed-phase HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) in negative ion mode is standard. Ion/molecule reactions with reagents like HSiCl₃ generate diagnostic product ions (e.g., [M − H + HSiCl₃−2HCl]⁻ for N-glucuronides), enabling differentiation from O-glucuronides . For quantification, internal standards (e.g., deuterated analogs) are used to correct for matrix effects. Validation parameters include linearity (25–4000 ng/mL), precision (CV <15%), and recovery (>80%) .

Advanced: How can researchers differentiate this compound from its O-glucuronide isomer using mass spectrometry?

Methodological Answer:
Ion trap mass spectrometers (e.g., linear quadrupole ion trap, LQIT) with HSiCl₃ reactions are employed. N-glucuronides form [M − H + HSiCl₃−2HCl]⁻ ions, while O-glucuronides produce [M − H + HSiCl₃− HCl]⁻. Monitoring chlorine isotope patterns (³⁵Cl/³⁷Cl) and secondary hydrolysis products (e.g., [M − H + HSiCl₃− HCl − Cl + OH]⁻) further confirms identity. CAD (collisionally activated dissociation) spectra of isolated ions provide fragmentation fingerprints .

Advanced: What are the stability challenges of this compound under varying pH conditions?

Methodological Answer:
N-glucuronides are prone to hydrolysis under acidic conditions (pH <3), forming free aglycone and glucuronic acid. Stability studies should use buffered solutions (pH 5–7.4) and monitor degradation via HPLC-UV or LC-MS. For example, in acidic mobile phases during HPLC analysis, hydrolysis can occur within 5–10 minutes, necessitating rapid separation or neutralization . Long-term storage requires lyophilization at -80°C to prevent enzymatic or chemical degradation .

Advanced: How is population pharmacokinetic modeling applied to study this compound’s metabolic profile?

Methodological Answer:
Population PK models integrate HPLC-derived plasma/urine concentration-time data to estimate metabolic clearance, volume of distribution, and inter-individual variability. Bayesian methods are used to optimize sampling protocols and account for covariates (e.g., renal/hepatic function). Validation includes assessing residual error models (e.g., proportional vs. additive) and bootstrap analysis to confirm robustness .

Basic: What protocols ensure safe handling and disposal of this compound in laboratory settings?

Methodological Answer:

  • Handling: Use PPE (gloves, lab coats, goggles) and conduct reactions in fume hoods. Avoid skin contact, as glucuronides may hydrolyze to bioactive aglycones .
  • Disposal: Collect waste in sealed containers labeled "biohazard." Degrade enzymatically (e.g., β-glucuronidase) or chemically (alkaline hydrolysis) before incineration by certified waste management services .

Advanced: What enzymatic approaches are utilized for synthesizing β-D-glucuronide conjugates, applicable to Carvedilol?

Methodological Answer:
Recombinant UGT isoforms (e.g., UGT1A9, UGT2B7) expressed in cell lines (HEK293, Sf9) catalyze glucuronidation. Reaction conditions: 37°C, pH 7.4, 2–4 mM UDPGA, 1–5 mM carvedilol, and 0.1–1 mg/mL microsomal protein. Kinetic parameters (Km, Vmax) are determined via Michaelis-Menten analysis. Product purity is enhanced by solid-phase extraction (C18 columns) and preparative HPLC .

Advanced: How do researchers validate analytical methods for quantifying this compound in complex matrices?

Methodological Answer:
Validation follows ICH guidelines:

  • Linearity: Calibration curves (5–6 points) with R² >0.99.
  • Accuracy/Precision: Intra-day/inter-day CV <15%; spike-recovery tests (80–120%).
  • Specificity: Resolve peaks from matrix interferences (e.g., bile acids, phospholipids) using gradient elution.
  • Matrix Effects: Evaluate ion suppression/enhancement via post-column infusion. Use deuterated internal standards (e.g., Carvedilol-D₅ N′-β-D-Glucuronide) to normalize variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.